molecular formula C19H24N6O2S B2447293 N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide CAS No. 946210-90-8

N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide

Cat. No.: B2447293
CAS No.: 946210-90-8
M. Wt: 400.5
InChI Key: CIJWIMKTACNKDM-UHFFFAOYSA-N
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Description

N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C19H24N6O2S and its molecular weight is 400.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S/c1-27-11-9-21-17-15-13-22-25(18(15)24-19(23-17)28-2)10-8-20-16(26)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,20,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJWIMKTACNKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H24N6OSC_{17}H_{24}N_6OS and a molecular weight of 364.48 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that this compound may act as a dual inhibitor of tyrosine and phosphoinositide kinases, which are crucial in various signaling pathways associated with cancer cell proliferation and survival. The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Anticancer Properties

  • Inhibition of Kinase Activity : The compound has demonstrated effectiveness against several cancer cell lines by inhibiting key kinases involved in tumorigenesis. For instance, it targets the HER family of receptors, which are often overexpressed in various cancers.
  • Case Studies :
    • In vitro studies have shown that the compound significantly reduces cell viability in non-small cell lung cancer (NSCLC) models by inducing apoptosis through the activation of caspase pathways.
    • A clinical trial (NCT03743350) is currently investigating its efficacy in patients with NSCLC harboring specific mutations.

Other Biological Activities

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers.
  • Neuroprotective Effects : Some research indicates potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways.

Research Findings

StudyFindingsReference
In vitro study on NSCLCSignificant reduction in cell viability
Clinical trial NCT03743350Targeting HER mutations
Anti-inflammatory activityModulation of cytokine levels

Scientific Research Applications

Kinase Inhibition

N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide has been identified as a potent inhibitor of PIM kinases (proviral integration site for Moloney murine leukemia virus). PIM kinases play a crucial role in cell survival and proliferation in several cancers. The compound's ability to inhibit these kinases suggests its potential as an anticancer agent.

Anticancer Research

In vitro studies have demonstrated that this compound effectively reduces the proliferation of cancer cell lines that express high levels of PIM kinases. The IC50 values for these assays are indicative of its potent biological activity, often falling within low micromolar concentrations. In vivo studies using xenograft models have shown reduced tumor growth and improved survival rates when treated with this compound compared to control groups.

Cancer Treatment

A clinical trial (NCT03743350) evaluated a similar compound's efficacy against non-small cell lung cancer (NSCLC). The results indicated promising outcomes in patients with specific genetic mutations associated with PIM kinase activity, highlighting the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives.

Cardiovascular Applications

Research has also explored the compound's effects on vascular smooth muscle responses, suggesting potential applications beyond oncology. Studies indicate that it may modulate hypercontractility associated with hypertension and cardiovascular diseases, opening avenues for further investigation into its cardiovascular benefits.

Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

The following table summarizes the biological activities and potency of various derivatives related to this compound:

Compound NameTarget KinaseIC50 (µM)Activity Type
N-(2-(4-amino)-6-methylthio-pyrazolo[3,4-d]pyrimidin-1-yl)PIM10.5Inhibitor
N-(2-(4-methoxyethyl)-6-methylthio-pyrazolo[3,4-d]pyrimidin-1-yl)PIM20.8Inhibitor
N-(2-(4-(2-methoxyethyl)amino)-6-methylthio-pyrazolo[3,4-d]pyrimidin-1-yl)DAPK30.7Inhibitor

Q & A

Q. What are the key structural features of the compound that influence its biological activity?

The compound’s pyrazolo[3,4-d]pyrimidine core, methylthio group, and phenylacetamide moiety are critical for activity. The thioether linkage enhances lipophilicity, improving membrane permeability, while the methoxyethylamino group facilitates hydrogen bonding with target proteins. Substituents on the phenyl ring (e.g., electron-withdrawing groups) can modulate potency by altering electron distribution and binding affinity .

Q. What synthetic routes are commonly used, and what are critical optimization parameters?

Synthesis typically involves:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole-5-carboxylic acid derivatives.
  • Step 2: Introduction of the methylthio group via nucleophilic substitution (e.g., using NaSMe under reflux).
  • Step 3: Acylation of the ethylenediamine linker with phenylacetyl chloride. Key optimization parameters include temperature control (60–80°C for substitution reactions), solvent selection (DMF for acylation), and purification via gradient elution chromatography (e.g., silica gel, 10–30% EtOAc/hexane) .

Q. Which analytical techniques are essential for characterization and purity assessment?

  • 1H/13C NMR and 2D-COSY: Confirm regiochemistry of the pyrazolo-pyrimidine core.
  • HPLC (C18 column, 0.1% TFA in H2O/MeCN): Assess purity (>95% required for biological testing).
  • LC-MS (ESI+): Verify molecular weight (e.g., m/z ~484 [M+H]+).
  • Elemental Analysis: Validate stoichiometry (±0.4% theoretical) .

Q. What in vitro models are appropriate for initial assessment of anticancer activity?

Use cell lines relevant to the hypothesized mechanism (e.g., HL-60 for apoptosis, A549 for EGFR-driven cancers). Assays include:

  • MTT/WST-1: IC50 determination (72-hour exposure).
  • Annexin V/PI staining: Quantify apoptosis induction.
  • Caspase-3/7 activation: Confirm apoptotic pathways .

Advanced Research Questions

Q. How can experimental design address contradictions between enzymatic inhibition data and cellular activity?

  • Pharmacokinetic profiling: Measure intracellular concentrations via LC-MS/MS to confirm target engagement.
  • Membrane permeability: Use PAMPA assays to assess passive diffusion (Pe > 1.5 × 10⁻⁶ cm/s).
  • Efflux transporter inhibition: Co-treat with verapamil (P-gp inhibitor) in MDCK-MDR1 cells .

Q. What strategies optimize metabolic stability without compromising target binding?

  • Deuterium incorporation: Replace labile hydrogens (e.g., methylthio group) to slow oxidative metabolism.
  • Prodrug modification: Introduce phosphate esters or acetylated amines to enhance solubility and reduce first-pass metabolism.
  • Metabolite identification: Use human liver microsomes with NADPH cofactors and LC-HRMS to identify soft spots .

Q. How can computational methods predict off-target interactions?

  • Ensemble docking: Screen against >300 kinase conformations (e.g., Schrödinger Glide).
  • Pharmacophore modeling: Align with known inhibitors (e.g., staurosporine for broad kinase activity).
  • Machine learning: Train models on ChEMBL bioactivity data to flag high-risk targets (e.g., hERG, CYP3A4) .

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

  • Protein binding assays: Use equilibrium dialysis to measure free fraction (target unbound IC50 < 10× plasma concentration).
  • Tissue distribution studies: Quantify compound levels in tumors via MALDI-TOF imaging.
  • Orthotopic xenografts: Validate efficacy in immunocompromised mice with patient-derived tumor grafts .

Q. What methodologies validate the compound’s selectivity for kinase isoforms?

  • Kinase profiling panels (e.g., DiscoverX KINOMEscan): Test at 1 µM (≥90% inhibition for primary target, <50% for others).
  • Cryo-EM/X-ray crystallography: Resolve binding modes (e.g., DFG-in vs. DFG-out conformations).
  • Alanine scanning mutagenesis: Identify critical residues in ATP-binding pockets .

Q. How to design SAR studies for improved water solubility?

  • LogD optimization: Introduce polar groups (e.g., morpholine, piperazine) while maintaining LogD < 3.
  • Salt formation: Prepare hydrochloride or mesylate salts (improve solubility by 10–100×).
  • Co-solvent compatibility: Test formulations with PEG-400 or Captisol® for in vivo dosing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.